Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester
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Overview
Description
Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester is a chemical compound with a unique structure that includes a sulfinyl group and a carboxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester typically involves the esterification of acetic acid with methanol in the presence of a catalyst. This process can be carried out under acidic conditions using sulfuric acid as a catalyst . The reaction is typically performed at elevated temperatures to increase the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester can undergo various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of the corresponding sulfone
Reduction: Formation of the corresponding sulfide
Substitution: Formation of substituted esters or amides
Scientific Research Applications
Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems . Additionally, the ester group can undergo hydrolysis, releasing acetic acid and methanol, which can further interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester of acetic acid with similar esterification properties.
Ethyl acetate: Another ester of acetic acid, commonly used as a solvent.
Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, ethyl ester: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to other simple esters like methyl acetate and ethyl acetate .
Biological Activity
Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester, also known as a sulfoxide derivative, has garnered attention for its potential biological activities. This compound's unique structure suggests various interactions with biological systems, which can lead to significant pharmacological effects. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is C4H8O4S, and its structure features a methyl ester group attached to a sulfinyl group. The stereochemistry indicated by the (S) configuration plays a crucial role in its biological activity.
Antimicrobial Activity
Research has shown that compounds containing sulfoxide moieties exhibit notable antimicrobial properties. A study demonstrated that derivatives of sulfoxides displayed significant activity against various strains of bacteria and fungi. Specifically, the compound was tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, showing varying degrees of effectiveness.
Table 1: Antimicrobial Activity of Acetic Acid Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
Escherichia coli | 12 | |
Pseudomonas aeruginosa | 10 |
Antioxidant Properties
The antioxidant capacity of the compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibits moderate antioxidant activity, which may be attributed to its ability to donate electrons and neutralize free radicals.
Table 2: Antioxidant Activity Assays
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Scavenging | 45 |
ABTS Scavenging | 50 |
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of acetic acid derivatives in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester showed a significant reduction in infection severity compared to control groups.
Case Study 2: Antioxidant Effects in Cellular Models
In vitro studies using human cell lines demonstrated that treatment with the compound led to a decrease in oxidative stress markers. This suggests potential applications in preventing oxidative damage in various diseases.
The biological activities of this compound can be attributed to its ability to interact with cellular targets. The sulfoxide group is known to participate in redox reactions, which may enhance its antimicrobial and antioxidant properties.
Properties
CAS No. |
156332-46-6 |
---|---|
Molecular Formula |
C5H8O5S |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
2-[(S)-(2-methoxy-2-oxoethyl)sulfinyl]acetic acid |
InChI |
InChI=1S/C5H8O5S/c1-10-5(8)3-11(9)2-4(6)7/h2-3H2,1H3,(H,6,7)/t11-/m0/s1 |
InChI Key |
LKOZEGJLDIXKIU-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C[S@@](=O)CC(=O)O |
Canonical SMILES |
COC(=O)CS(=O)CC(=O)O |
Origin of Product |
United States |
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